molecular formula C22H27N3O4S2 B2859050 N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-79-6

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2859050
CAS No.: 892977-79-6
M. Wt: 461.6
InChI Key: RPRWNTGCVLLNAX-UHFFFAOYSA-N
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Description

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a tetrahydrobenzo[b]thiophene derivative characterized by a piperidin-1-ylsulfonyl benzamido substituent at the 2-position and a methyl carboxamide group at the 3-position. Its molecular formula is C₂₁H₂₅N₃O₄S₂, with a molecular weight of 447.57 g/mol and a predicted density of 1.404±0.06 g/cm³ . The compound’s pKa is estimated at 12.02±0.20, suggesting moderate basicity.

Properties

IUPAC Name

N-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-23-21(27)19-17-7-3-4-8-18(17)30-22(19)24-20(26)15-9-11-16(12-10-15)31(28,29)25-13-5-2-6-14-25/h9-12H,2-8,13-14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRWNTGCVLLNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 892977-79-6) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O4S2 with a molecular weight of 461.6 g/mol. The compound features a tetrahydrobenzo[b]thiophene core with a piperidinylsulfonamide substituent, which is critical for its biological activity.

PropertyValue
Molecular FormulaC22H27N3O4S2
Molecular Weight461.6 g/mol
CAS Number892977-79-6

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The structure of the compound allows for interaction with various molecular targets involved in cancer progression. For instance, sulfonamide derivatives have shown promising results against BRAF(V600E) mutations and other oncogenic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests a potential mechanism for treating inflammatory diseases through modulation of immune responses .

Antimicrobial Activity

Preliminary data suggest that related compounds show antimicrobial effects against various pathogens. The sulfonyl group in the structure may enhance membrane permeability or interfere with bacterial metabolism, leading to cell lysis .

The proposed mechanism of action involves binding to specific receptors or enzymes, modulating their activity. This can lead to downstream effects such as altered cell signaling pathways and apoptosis in cancer cells .

Study 1: In Vitro Antitumor Activity

In a controlled study, N-methyl derivatives were tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in MDA-MB-231 breast cancer cells, indicating potential efficacy in targeting aggressive cancer types .

Study 2: Anti-inflammatory Assay

A recent assay evaluated the compound's ability to inhibit LPS-induced inflammation in macrophages. The results showed a significant reduction in NO production at concentrations as low as 10 µM, supporting its use as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and the sulfonamide group can significantly affect potency and selectivity:

ModificationEffect on Activity
Piperidine substitutionEnhanced receptor binding
Sulfonamide variationIncreased solubility and bioavailability

Comparison with Similar Compounds

Structural Analogues of the Tetrahydrobenzo[b]thiophene Core

Several derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been synthesized and evaluated for biological activity. Key examples include:

Key Observations :

  • Substituent Impact : The piperidinyl/piperazinyl groups (e.g., IIIb, IIId) enhance interactions with biological targets like AChE via hydrogen bonding (e.g., Phe288 in AChE) . The target compound’s piperidin-1-ylsulfonyl group may similarly improve receptor binding.
  • Synthetic Feasibility : Yields vary with substituent complexity. For example, IIIb (80% yield) outperforms IIId (70%) and IIIe (65%), likely due to steric or electronic effects during alkylation .
  • Biological Activity : The 4-methoxyphenylpiperazinyl group in IIId confers superior AChE inhibition (60%) compared to simpler substituents, highlighting the role of electron-donating groups .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound IR Absorption (cm⁻¹) ¹H-NMR Features ¹³C-NMR Features
Target Compound Expected: ν(C=O) ~1660–1680, ν(SO₂) ~1150–1350 Aromatic protons (δ 7.5–8.0), piperidine CH₂ (δ 1.4–3.0), methyl carboxamide (δ 2.8–3.1) Carbonyl (δ ~170), sulfonyl (δ ~55–60)
IIIb ν(NH) ~3150–3319, ν(C=O) ~1663–1682 Aromatic protons (δ 6.8–7.5), piperazine CH₂ (δ 2.5–3.5) Carbonyl (δ ~170), piperazine (δ ~45–55)
1,2,4-Triazole derivatives ν(C=S) ~1243–1258 (thione tautomers) Triazole protons (δ 8.0–8.5), absence of C=O protons Thione (δ ~180), aromatic carbons (δ 120–140)
2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates ν(C≡N) ~2200–2260, ν(C=O) ~1680–1700 Cyano group absence in ¹H-NMR, enoate protons (δ 5.5–6.5) Cyano (δ ~120), carbonyl (δ ~170)

Key Observations :

  • IR Signatures : The target compound’s sulfonyl group (~1150–1350 cm⁻¹) distinguishes it from thione-containing analogs (e.g., C=S at ~1243–1258 cm⁻¹ in triazoles) .
  • NMR Trends : Piperidine/piperazine CH₂ groups typically resonate at δ 2.5–3.5, while methyl carboxamide protons appear at δ 2.8–3.1 .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., polar aprotic solvents like DMF or DMSO), and reaction time to maximize yield and purity. Key steps include sulfonylation of the benzamide moiety and coupling with the tetrahydrobenzo[b]thiophene core. Post-synthesis purification via column chromatography or recrystallization is essential to remove unreacted intermediates .

Q. Which analytical methods are most reliable for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying the molecular structure. X-ray crystallography can resolve stereochemical ambiguities, while FT-IR confirms functional groups like the amide C=O stretch (~1650 cm⁻¹) .

Q. How does the compound’s solubility profile impact experimental design?

The compound exhibits moderate solubility in organic solvents (e.g., DMSO, chloroform) but limited aqueous solubility. For in vitro assays, pre-formulation with biocompatible solubilizers (e.g., cyclodextrins) or use of DMSO stock solutions (≤0.1% v/v) is recommended to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from differences in assay conditions (e.g., cell line variability, incubation time). Systematic cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and rigorous statistical analysis (e.g., ANOVA with post-hoc tests) are advised. Molecular docking studies can clarify target-binding hypotheses .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Focus on modifying the piperidinylsulfonyl and benzamido substituents while preserving the tetrahydrobenzo[b]thiophene scaffold. Use parallel synthesis to generate analogs and evaluate changes in potency (IC₅₀) and selectivity. Computational tools like QSAR modeling or molecular dynamics simulations can prioritize high-value derivatives .

Q. How should stability studies be designed under physiological conditions?

Conduct accelerated stability testing in buffers (pH 1–10) and simulated biological fluids (e.g., plasma) at 37°C. Monitor degradation via HPLC-UV or LC-MS. For oxidative stability, expose the compound to H₂O₂ or cytochrome P450 enzymes .

Methodological Guidance

Q. What statistical approaches optimize reaction conditions for scale-up?

Employ Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to evaluate interactions between variables (e.g., temperature, catalyst loading). Central composite designs are particularly effective for non-linear optimization .

Q. How can researchers validate target engagement in cellular assays?

Use competitive binding assays with fluorescent probes or isotopic labeling. CRISPR-mediated knockout of the putative target protein can confirm mechanistic relevance. For enzyme targets, measure substrate turnover inhibition in lysates .

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